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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Fura Red,

a fluorescent indicator for the ratiometric measurement of intracellular calcium. Tailored for

researchers, scientists, and professionals in drug development, this document delves into the

core mechanisms of Fura Red, detailed experimental protocols, and data analysis strategies.

Core Principle of Fura Red for Calcium
Measurement
Fura Red is a visible light-excitable analog of the well-known UV-excitable calcium indicator,

Fura-2.[1] Its primary advantage lies in its ratiometric nature, which allows for more accurate

quantification of intracellular calcium concentrations by minimizing issues such as uneven dye

loading, photobleaching, and variations in cell thickness.[2]

The fundamental principle of Fura Red's function is a calcium-dependent shift in its

fluorescence excitation spectrum. While the emission wavelength remains relatively constant,

the efficiency of excitation at different wavelengths changes upon calcium binding. Specifically,

when Fura Red binds to Ca2+, its fluorescence emission decreases when excited at

approximately 488 nm.[1] For ratiometric analysis, two different excitation wavelengths are

typically used, often from violet (around 406 nm) and green (around 532 nm) lasers.[3] The

ratio of the fluorescence intensities emitted when excited at these two wavelengths provides a

quantitative measure of the intracellular calcium concentration.
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Quantitative Data Presentation
For effective experimental design and data interpretation, a clear understanding of Fura Red's

properties is crucial. The following tables summarize the key quantitative data for Fura Red
and provide a comparison with other common calcium indicators.

Table 1: Spectral Properties of Fura Red

State
Excitation Wavelength
(nm)

Emission Wavelength (nm)

Ca2+-bound ~435[4] ~639-660[4][5]

Ca2+-free ~470-488[5][6] ~650-660[5][6]

Table 2: Dissociation Constant (Kd) of Fura Red

Dissociation Constant (Kd)
Measurement
Conditions/Cell Type

Reference

1.1-1.6 µM
In myoplasm of frog skeletal

muscle fibers
[7]

-21.3 ml mol-1 (mean reaction

volume for dissociation)

In physiological Ca2+-buffered

solutions under pressure
[8][9]

Note: The apparent Kd in the cellular environment can be influenced by factors such as protein

binding, viscosity, and temperature, and may differ from in vitro measurements.[7]

Table 3: Comparison of Common Fluorescent Calcium Indicators

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b116846?utm_src=pdf-body
https://www.benchchem.com/product/b116846?utm_src=pdf-body
https://www.benchchem.com/product/b116846?utm_src=pdf-body
https://www.aatbio.com/fluorescence-excitation-emission-spectrum-graph-viewer/fura_red_calcium_bound
https://www.aatbio.com/fluorescence-excitation-emission-spectrum-graph-viewer/fura_red_calcium_bound
https://app.fluorofinder.com/dyes/667-fura-red-am-ca2-bound-ex-max-434-nm-em-max-635-nm
https://app.fluorofinder.com/dyes/667-fura-red-am-ca2-bound-ex-max-434-nm-em-max-635-nm
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-fura-red-am-cas-149732-62-7-version-yWOI9JhTgt.pdf
https://app.fluorofinder.com/dyes/667-fura-red-am-ca2-bound-ex-max-434-nm-em-max-635-nm
https://docs.aatbio.com/products/protocol-and-product-information-sheet-pis/protocol-for-fura-red-am-cas-149732-62-7-version-yWOI9JhTgt.pdf
https://www.benchchem.com/product/b116846?utm_src=pdf-body
https://www.researchgate.net/publication/14830720_Use_of_Fura_red_as_an_intracellular_calcium_indicator_in_frog_skeletal_muscle_fibers
https://pmc.ncbi.nlm.nih.gov/articles/PMC5072694/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0164509
https://www.researchgate.net/publication/14830720_Use_of_Fura_red_as_an_intracellular_calcium_indicator_in_frog_skeletal_muscle_fibers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116846?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Indicator Type
Excitatio
n (nm)

Emission
(nm)

Kd
Advantag
es

Disadvant
ages

Fura Red

Ratiometric

(Excitation

Shift)

~435 /

~470[4][6]
~650[6]

~1.1-1.6

µM (in situ)

[7]

Visible light

excitation,

ratiometric,

suitable for

flow

cytometry.

[3]

Lower

fluorescenc

e intensity

compared

to some

other dyes.

Fura-2

Ratiometric

(Excitation

Shift)

~340 /

~380[2]
~510[2] ~145 nM[2]

High

affinity for

Ca2+, well-

established

ratiometric

dye.[10]

Requires

UV

excitation

which can

be

phototoxic.

[1]

Fluo-4

Single

Wavelengt

h

~494 ~516
~345

nM[10]

Bright

fluorescenc

e signal,

simple

single-

wavelength

measurem

ent.

Non-

ratiometric,

susceptible

to artifacts

from dye

loading

and

photobleac

hing.[10]

Indo-1

Ratiometric

(Emission

Shift)

~350[2]
~405 /

~485[2]
~230 nM

Ratiometric

, suitable

for laser

scanning

microscopy

.[2]

Prone to

photobleac

hing.[2]
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Accurate and reproducible data acquisition requires meticulous adherence to optimized

experimental protocols. The following sections provide detailed methodologies for cell loading,

microscopy, flow cytometry, and in situ calibration using Fura Red.

Cell Loading with Fura Red-AM
The acetoxymethyl (AM) ester form of Fura Red is membrane-permeant and is used to load

the dye into live cells. Once inside the cell, cytosolic esterases cleave the AM group, trapping

the active, membrane-impermeant form of Fura Red in the cytoplasm.

Materials:

Fura Red, AM (stock solution in anhydrous DMSO)

Pluronic F-127 (10% solution in DMSO)

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Probenecid (optional, to inhibit dye leakage)

Protocol:

Prepare Loading Solution:

Thaw the Fura Red, AM stock solution and Pluronic F-127 solution at room temperature.

Prepare a working solution of Fura Red, AM in HBSS at a final concentration of 1-5 µM.

The optimal concentration should be determined empirically for each cell type.[6]

To aid in the solubilization of the AM ester in the aqueous buffer, first mix the Fura Red,

AM stock with an equal volume of 10% Pluronic F-127 before diluting in HBSS. The final

concentration of Pluronic F-127 should be around 0.02-0.04%.[11]

If dye leakage is a concern, probenecid can be added to the loading solution at a final

concentration of 1-2.5 mM.[6]

Cell Loading:
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Culture cells on coverslips (for microscopy) or in suspension (for flow cytometry) to the

desired confluency.

Remove the culture medium and wash the cells once with pre-warmed HBSS.

Add the Fura Red, AM loading solution to the cells.

Incubate for 30-60 minutes at 37°C in the dark.[6] The optimal loading time may vary

between cell types.

De-esterification:

After incubation, wash the cells twice with pre-warmed HBSS to remove extracellular dye.

Incubate the cells in fresh HBSS (with probenecid if used during loading) for a further 30

minutes at room temperature to allow for complete de-esterification of the dye by cellular

esterases.

Preparation Cell Loading De-esterification

Prepare Fura Red, AM 
 working solution (1-5 µM) 

 with Pluronic F-127

Wash cells with 
 pre-warmed HBSS

Incubate cells with 
 loading solution 

 (30-60 min, 37°C)

Wash cells twice with 
 pre-warmed HBSS

Incubate in fresh HBSS 
 (30 min, RT) for 
 de-esterification

Click to download full resolution via product page

Fura Red-AM Cell Loading Workflow

Ratiometric Calcium Imaging with Microscopy
Equipment:

Fluorescence microscope equipped with an excitation light source capable of rapidly

switching between two wavelengths (e.g., ~435 nm and ~470 nm).

Appropriate emission filter for Fura Red (e.g., >610 nm).
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Sensitive camera (e.g., sCMOS or EMCCD).

Image acquisition and analysis software.

Protocol:

Load cells with Fura Red-AM as described in section 3.1.

Mount the coverslip with the loaded cells onto the microscope stage in a perfusion chamber

with HBSS.

Acquire a background image from a cell-free region of the coverslip for each excitation

wavelength.

Excite the cells alternately with the two selected wavelengths (e.g., 435 nm and 470 nm) and

capture the corresponding fluorescence emission images (at >610 nm).

Record a baseline fluorescence ratio for a period before stimulating the cells.

Apply the experimental stimulus (e.g., agonist, ionophore) to induce a change in intracellular

calcium.

Continue to acquire image pairs at the two excitation wavelengths throughout the

experiment.

For each time point, subtract the background fluorescence from each image.

Calculate the ratio of the fluorescence intensities (e.g., F435 / F470) for each pixel or region

of interest (ROI).

The change in this ratio over time reflects the change in intracellular calcium concentration.
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Setup

Acquisition

Analysis

Load cells with Fura Red-AM

Mount on microscope

Record baseline ratio

Apply stimulus

Record fluorescence changes

Background subtraction

Calculate ratio (F1/F2)

Plot ratio vs. time
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Microscopy Calcium Imaging Workflow
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Ratiometric Calcium Measurement with Flow Cytometry
Equipment:

Flow cytometer equipped with at least two lasers for excitation (e.g., violet laser at ~406 nm

and a green laser at ~532 nm).[3]

Appropriate emission filters for detecting Fura Red fluorescence from each laser (e.g.,

660/20 BP for the violet laser and 710/50 BP for the green laser).[12]

Flow cytometry analysis software.

Protocol:

Load cells in suspension with Fura Red-AM as described in section 3.1.

Resuspend the cells at a concentration of 1-2 x 10^6 cells/mL in HBSS.[13]

Acquire a baseline reading of the cell population on the flow cytometer for a short period

(e.g., 30-60 seconds) to establish the resting calcium level.

Add the stimulus to the cell suspension and immediately continue acquiring data.

Record the fluorescence intensity from both emission channels over time.

For data analysis, gate on the cell population of interest.

Calculate the ratio of the mean fluorescence intensities from the two channels (e.g., MFI

from 406 nm excitation / MFI from 532 nm excitation).[3]

Plot the ratio over time to visualize the calcium flux.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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